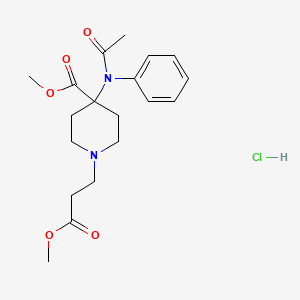

N'-Despropionyl-N'-acetyl Remifentanil Hydrochloride

説明

N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride is a derivative of remifentanil, a potent, short-acting synthetic opioid analgesic. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of opioid derivatives. It is structurally similar to remifentanil but lacks the propionyl group, which may affect its metabolic stability and activity .

特性

分子式 |

C19H27ClN2O5 |

|---|---|

分子量 |

398.9 g/mol |

IUPAC名 |

methyl 4-(N-acetylanilino)-1-(3-methoxy-3-oxopropyl)piperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C19H26N2O5.ClH/c1-15(22)21(16-7-5-4-6-8-16)19(18(24)26-3)10-13-20(14-11-19)12-9-17(23)25-2;/h4-8H,9-14H2,1-3H3;1H |

InChIキー |

YXCBPKRCKYTICV-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride involves several steps, starting from the basic anilidopiperidine structure. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and acetylation processes.

Industrial Production Methods

Industrial production of N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the synthesis and confirm the compound’s identity and purity .

化学反応の分析

Types of Reactions

N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride undergoes various chemical reactions, including hydrolysis, hydroxylation, N-dealkylation, and O-methylation . These reactions are crucial for its metabolic breakdown and elimination from the body.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields. For instance, hydrolysis reactions may require acidic or basic conditions, while hydroxylation often involves the use of oxidizing agents .

Major Products Formed

The major products formed from these reactions include various metabolites that are typically less active or inactive compared to the parent compound. These metabolites are often excreted from the body through urine or bile .

科学的研究の応用

N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride has several scientific research applications:

Chemistry: Used to study the structure-activity relationships of opioid derivatives and their metabolic pathways.

Medicine: Investigated for its potential use as an analgesic with modified pharmacokinetic properties.

Industry: Utilized in the development of new opioid analgesics with improved safety and efficacy profiles.

作用機序

N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride acts as a µ-opioid receptor agonist, similar to remifentanil. It binds to these receptors in the central nervous system, leading to reduced sympathetic nervous system tone, respiratory depression, and analgesia . The compound’s rapid onset and short duration of action are due to its susceptibility to hydrolysis by non-specific plasma and tissue esterases .

類似化合物との比較

Similar Compounds

Remifentanil: A potent, short-acting opioid analgesic used in anesthesia.

Fentanyl: A highly potent opioid analgesic with a longer duration of action compared to remifentanil.

Sufentanil: More potent than fentanyl, with a slightly faster onset of action.

Alfentanil: Known for its rapid onset and short duration of action.

Uniqueness

N’-Despropionyl-N’-acetyl Remifentanil Hydrochloride is unique due to its structural modifications, which result in different metabolic pathways and potentially altered pharmacokinetic properties. These differences make it a valuable compound for studying the effects of structural changes on opioid activity and metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。